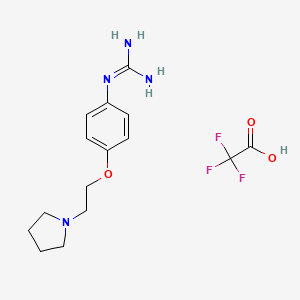

1-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)guanidine 2,2,2-trifluoroacetate

Description

1-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)guanidine 2,2,2-trifluoroacetate (CAS: 1142945-81-0) is a synthetic organic compound with the molecular formula C₁₅H₂₁F₃N₄O₃ and a molecular weight of 362.35 g/mol . Structurally, it comprises a guanidine group (–NH–C(=NH)–NH₂) attached to a para-substituted phenyl ring, which is further linked via an ethoxy spacer to a pyrrolidine moiety. The trifluoroacetate (TFA) counterion enhances solubility in polar solvents and stabilizes the guanidine base through ionic interactions .

The compound’s SMILES notation (NC(NC1=CC=C(OCCN2CCCC2)C=C1)=N.O=C(O)C(F)(F)F) highlights its key functional groups: the guanidine base, aromatic phenyl ring, ethoxy-pyrrolidine side chain, and TFA anion.

Properties

IUPAC Name |

2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]guanidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O.C2HF3O2/c14-13(15)16-11-3-5-12(6-4-11)18-10-9-17-7-1-2-8-17;3-2(4,5)1(6)7/h3-6H,1-2,7-10H2,(H4,14,15,16);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMVIYCFAUZMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)N=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves several steps, beginning with the preparation of intermediate compounds:

Initial Step: : Reacting 4-(2-bromoethoxy)benzene with pyrrolidine in the presence of a base to form 4-(2-(pyrrolidin-1-yl)ethoxy)benzene.

Second Step: : Converting the intermediate to a guanidine derivative by reacting with cyanamide and subsequent hydrolysis.

Final Step: : Formation of the trifluoroacetate salt by reacting with trifluoroacetic acid.

Industrial production methods typically rely on these reactions but are optimized for scalability, often using continuous flow techniques to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, especially at the pyrrolidine ring.

Reduction: : Reduction is less common but possible under certain conditions.

Substitution: : Nucleophilic and electrophilic substitution reactions are feasible, particularly involving the ethoxy and phenyl groups.

Common Reagents and Conditions

Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: : Hydrogenation using catalysts like palladium on carbon.

Substitution: : Using reagents like halides or other nucleophiles under varying temperature and solvent conditions.

Major Products

Oxidation: : Various oxidized derivatives depending on the oxidizing agent used.

Substitution: : A variety of substituted products, depending on the nucleophile introduced.

Scientific Research Applications

Unfortunately, the provided search results contain limited information regarding the specific applications of the chemical compound "1-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)guanidine 2,2,2-trifluoroacetate" . The available data primarily focuses on its chemical properties, synthesis, and structural information, rather than detailed applications or case studies .

Chemical Information

- Name : 1-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)guanidine 2,2,2-trifluoroacetate

- CAS Number : 1142945-81-0

- Molecular Formula :

- Molecular Weight : 362.35 g/mol

- Purity : Typically ±97%

Potential Research Areas

Based on the information available, "1-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)guanidine" is a research compound. The search results suggest it is a protein degrader building block . Related research areas or applications may include:

- Medicinal Chemistry : Oxetane derivatives, while not the same compound, have applications in medicinal chemistry .

- KRASG12C Inhibitors : Benzothiazolyl biaryl compounds are a class of KRASG12C inhibitors that exhibit good inhibitory activity .

- Imaging : Tetrazine derivatives have potential as CNS radiotracers .

- Helical Compounds : Imidazolium core compounds have been developed .

Mechanism of Action

The compound's mechanism of action primarily involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine and guanidine groups play a key role in binding to these targets, often modulating their activity. The trifluoroacetate component can influence the compound's solubility and stability, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Key Observations:

Role of the Guanidine Group :

The guanidine moiety in the reference compound confers strong basicity (pKa ~13.5), enabling interactions with acidic residues in biological targets. In contrast, the aniline derivative (CAS 50609-01-3) has a weaker base (–NH₂, pKa ~4.6), reducing its capacity for ionic bonding .

Counterion Effects: The trifluoroacetate (TFA) counterion increases solubility in organic solvents (e.g., DMSO, acetonitrile) compared to hydrochloride salts (e.g., CAS 21767-15-7). However, TFA may interfere with biological assays due to non-specific protein binding .

The ethoxy spacer in the reference compound may enhance membrane permeability by balancing lipophilicity and polarity .

Substituent Effects : Fluorination (CAS 23123-11-7) is a common strategy to improve metabolic stability and bioavailability. The absence of fluorine in the reference compound suggests it may prioritize solubility or synthetic accessibility over metabolic resistance .

Biological Activity

1-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)guanidine 2,2,2-trifluoroacetate is a synthetic compound with a complex molecular structure that includes a pyrrolidine ring and guanidine moiety. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Molecular Structure and Properties

- Molecular Formula : C15H21F3N4O3

- Molecular Weight : 362.35 g/mol

- CAS Number : 1142945-81-0

The compound's unique structure contributes to its diverse biological activities, which are influenced by the presence of trifluoroacetate, enhancing solubility and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies have suggested that derivatives of guanidine compounds possess antimicrobial properties. The presence of the pyrrolidine ring may enhance interaction with microbial targets.

- Anticancer Potential : Some guanidine derivatives have shown promise in inhibiting cancer cell proliferation. The specific activity of 1-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)guanidine 2,2,2-trifluoroacetate in various cancer cell lines remains to be fully elucidated but is an area of ongoing research.

Antimicrobial Studies

A study on related guanidine compounds demonstrated significant antimicrobial effects against various bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications in the side chains could enhance efficacy against specific pathogens.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Guanidine Derivative A | Effective against E. coli | 32 |

| Guanidine Derivative B | Effective against S. aureus | 16 |

Anticancer Activity

In vitro studies have highlighted the potential of guanidine derivatives in cancer therapy. For instance, a derivative similar to the target compound was shown to inhibit cell growth in MCF7 breast cancer cells with an IC50 value of approximately 10 µM.

The mechanism by which 1-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)guanidine 2,2,2-trifluoroacetate exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cellular signaling pathways.

- Interaction with Membrane Receptors : The compound may interact with specific receptors on cell membranes, influencing cellular responses and signaling cascades.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)guanidine 2,2,2-trifluoroacetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling pyrrolidine derivatives with fluorinated aromatic precursors. For example, nucleophilic substitution reactions under basic conditions (e.g., using K₂CO₃ or Et₃N) can introduce the pyrrolidin-1-yl ethoxy group to the phenyl ring. Trifluoroacetic acid (TFA) is often used to form the trifluoroacetate salt . Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) critically affect yield and purity. Monitoring via TLC or HPLC is recommended to optimize intermediate steps .

Q. How can structural elucidation be performed using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the pyrrolidine ring (δ 1.5–3.5 ppm for protons; δ 20–60 ppm for carbons), the ethoxy linker (δ 3.5–4.5 ppm), and the guanidine moiety (δ 6.8–8.2 ppm for aromatic protons) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M+H]⁺ expected for C₁₃H₁₇F₃N₄O₂) and fragmentation patterns (e.g., loss of trifluoroacetate at m/z 113) .

- FT-IR : Identify N-H stretches (~3300 cm⁻¹ for guanidine) and C-F vibrations (~1200 cm⁻¹) .

Q. What stability profiles should be considered under varying pH and temperature?

- Methodological Answer : Stability studies in buffered solutions (pH 1–9) at 25°C and 40°C reveal degradation via hydrolysis of the ethoxy linker or guanidine group. Use HPLC-UV to quantify degradation products. The compound is most stable at pH 4–6, with accelerated degradation under alkaline conditions . Storage at –20°C in anhydrous DMSO or ethanol is advised for long-term preservation.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer : Employ a Design of Experiments (DoE) approach to test variables:

- Catalysts : Transition metals (e.g., Pd/C) for coupling reactions.

- Solvents : Compare polar aprotic solvents (DMF vs. DMSO) for solubility and reactivity.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time .

- Purification : Flash chromatography with gradients (e.g., 5–20% MeOH in CH₂Cl₂) or recrystallization from ethanol/water mixtures .

Q. What mechanistic approaches are used to study its biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- In Silico Docking : Use Schrödinger Suite or AutoDock to model interactions with target enzymes (e.g., kinases or GPCRs). Focus on the guanidine group’s hydrogen-bonding potential and the pyrrolidine’s steric effects .

- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates in dose-response experiments. Compare with positive controls (e.g., staurosporine for kinases) .

- Mutagenesis Studies : Modify key residues in the enzyme’s active site to validate binding predictions .

Q. How can environmental impact assessments be designed to evaluate its persistence and toxicity?

- Methodological Answer : Follow the INCHEMBIOL framework :

- Abiotic Studies : Measure hydrolysis/photolysis rates in simulated sunlight (UV-Vis) and aqueous solutions (HPLC-MS).

- Biotic Studies : Use OECD guidelines for acute toxicity (e.g., Daphnia magna LC₅₀) and biodegradation (closed bottle test).

- Ecotoxicology : Assess bioaccumulation in model organisms (e.g., zebrafish) via LC-MS/MS tissue analysis .

Q. How should researchers address contradictions in pharmacological data (e.g., divergent IC₅₀ values across studies)?

- Methodological Answer :

- Standardize Assays : Validate cell lines (e.g., HEK293 vs. HeLa) and control for passage number and culture conditions.

- Data Normalization : Use internal controls (e.g., β-galactosidase) to correct for variability in cell viability assays.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile discrepancies from multiple studies .

Q. What advanced analytical methods can resolve co-eluting impurities in HPLC?

- Methodological Answer :

- 2D-LC : Couple reverse-phase and ion-exchange columns for orthogonal separation.

- High-Resolution MS : Use Q-TOF or Orbitrap to differentiate impurities with similar m/z ratios.

- Ion-Pairing Agents : Add 0.1% TFA to the mobile phase to improve peak symmetry for charged species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.